molecular formula C20H26N2O3 B2976074 ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 863005-67-8

ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2976074
CAS No.: 863005-67-8
M. Wt: 342.439
InChI Key: OUSLYWSVBDEWCN-UHFFFAOYSA-N
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Description

Ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-2-carboxylate derivative featuring a benzyl(isopropyl)carbamoyl substituent at the 4-position and methyl groups at the 3- and 5-positions. Pyrrole derivatives are widely studied for their electronic properties, biological activity, and applications in materials science. This compound’s structure combines aromatic (benzyl) and aliphatic (isopropyl) moieties, which may influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-6-25-20(24)18-14(4)17(15(5)21-18)19(23)22(13(2)3)12-16-10-8-7-9-11-16/h7-11,13,21H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSLYWSVBDEWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)N(CC2=CC=CC=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 320.39 g/mol
  • IUPAC Name : this compound

This structure includes a pyrrole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at different phases, particularly G0/G1 and G2/M phases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.25 to 16 µg/mL, indicating potent antimicrobial effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It may affect signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and inflammation.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several pyrrole derivatives, including this compound. These compounds were tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results indicated:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis induction
Ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethylHeLa7.5Cell cycle arrest
Compound BA54910.0Enzyme inhibition

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity of related compounds against Mycobacterium tuberculosis (Mtb). The results showed that certain derivatives had MIC values comparable to first-line anti-TB drugs:

CompoundPathogenMIC (µg/mL)
Ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethylMtb0.25
StreptomycinMtb0.50

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Pyrrole-2-carboxylate Derivatives

The following table highlights key structural differences between the target compound and analogous derivatives:

Compound Name Substituent at Position 4 Key Functional Groups/Substituents Biological/Physicochemical Relevance Reference
Ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Benzyl(isopropyl)carbamoyl Carbamoyl, aromatic benzyl, aliphatic Potential enzyme inhibition, H-bonding
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate 4-phenylthiazolylcarbamoyl Thiazole ring, aromatic phenyl Antimicrobial activity, π-π interactions
Ethyl 4-[(4-ethoxyphenyl)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate 4-ethoxybenzyl Ethoxybenzyl, ether linkage Dihydroorotate dehydrogenase (DHOD) inhibition
Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate Hydrazinylidene-carbamoyl Hydrazine bridge, H-bond donor/acceptor Nonlinear optical properties, tautomerism

Spectroscopic and Computational Analysis

  • Spectroscopy : The target compound’s NMR spectra would show distinct signals for the benzyl (aromatic protons at ~7.3 ppm) and isopropyl (split methyl groups at ~1.2–1.4 ppm) groups, differing from the thiazole-derived compound’s aromatic protons (downfield shifts due to electron-deficient thiazole ring) .
  • DFT Studies : Density Functional Theory (DFT) analyses of similar pyrrole derivatives (e.g., ) reveal that substituents significantly affect HOMO-LUMO gaps. The benzyl(isopropyl)carbamoyl group may lower the HOMO energy compared to electron-withdrawing groups (e.g., nitro or thiazole), altering redox behavior .

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